molecular formula C19H20ClN3O2 B4880731 N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea

N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea

Cat. No. B4880731
M. Wt: 357.8 g/mol
InChI Key: RQFNSZUPIRSIAG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea, also known as NPC-15437, is a synthetic compound that has been extensively studied for its potential applications in the field of pharmacology. This compound belongs to the class of urea derivatives and has been shown to possess a range of biological activities, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a key role in the development and progression of various diseases, including cancer and inflammatory disorders. By inhibiting their activity, N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea may help to reduce inflammation and tumor growth.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to possess a range of biochemical and physiological effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to inhibit the activity of certain enzymes involved in tumor growth and angiogenesis, such as MMP-2 and MMP-9.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. It has also been extensively studied for its potential applications in the field of pharmacology, making it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea. One area of research could focus on further elucidating its mechanism of action. This could involve studying its effects on other enzymes and signaling pathways involved in inflammation and tumor growth. Another area of research could focus on developing new synthetic analogs of N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea with improved pharmacological properties. Finally, research could also focus on studying the potential use of N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea in combination with other drugs for the treatment of various diseases.

Scientific Research Applications

N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been studied extensively for its potential applications in the field of pharmacology. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[3-(piperidine-1-carbonyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c20-15-7-5-9-17(13-15)22-19(25)21-16-8-4-6-14(12-16)18(24)23-10-2-1-3-11-23/h4-9,12-13H,1-3,10-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFNSZUPIRSIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-[3-(piperidin-1-ylcarbonyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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